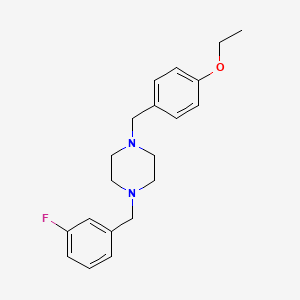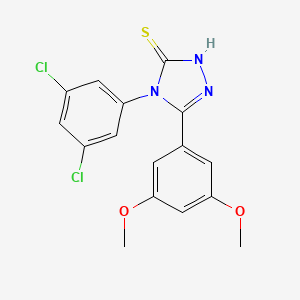![molecular formula C20H26N2O2 B10881593 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10881593.png)
1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a hybrid compound that combines an isothiazole ring with a piperazine moiety. Its derivatives exhibit various biological activities and are used in pharmacology and medicinal chemistry. Specifically, this compound acts as a dopamine and serotonin antagonist and finds applications as an antipsychotic drug substance .
Métodos De Preparación
The synthetic routes for this compound involve a multi-step procedure. Although specific details are not provided in the available literature, the general approach includes the introduction of the piperazine and naphthalene moieties onto the isothiazole scaffold. Characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry confirm the structures of the synthesized compounds.
Análisis De Reacciones Químicas
Types of Reactions:: 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may undergo various reactions, including oxidation, reduction, and substitution reactions. These transformations can modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO_4_) or hydrogen peroxide (H_2_O_2_) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH_4_) or lithium aluminum hydride (LiAlH_4_) can reduce functional groups.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can introduce substituents.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a scaffold for designing bioactive molecules.
Biology: Its derivatives may act as antagonists or modulators of neurotransmitter receptors.
Medicine: Used as an antipsychotic drug substance.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. its activity as a dopamine and serotonin antagonist suggests interactions with neurotransmitter pathways.
Comparación Con Compuestos Similares
While specific similar compounds are not mentioned in the available literature, further research could explore related structures and highlight the uniqueness of 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone.
Propiedades
Fórmula molecular |
C20H26N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(4-butan-2-ylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C20H26N2O2/c1-3-16(2)21-10-12-22(13-11-21)20(23)15-24-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14,16H,3,10-13,15H2,1-2H3 |
Clave InChI |
AGPCLKFGJGWZQP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10881516.png)
![bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate](/img/structure/B10881531.png)
![6-amino-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B10881538.png)
![2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone](/img/structure/B10881557.png)
![methyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10881563.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10881565.png)
![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
methanone](/img/structure/B10881573.png)
methanone](/img/structure/B10881577.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881587.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)
